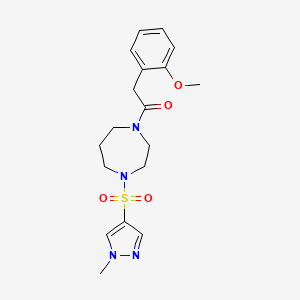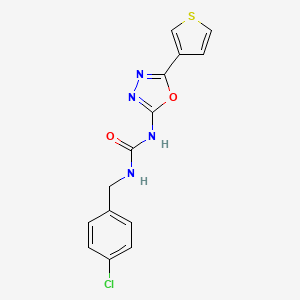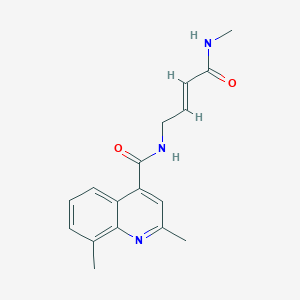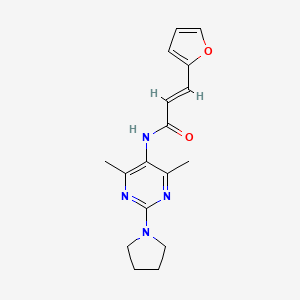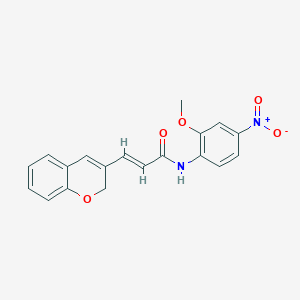
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. This compound is also known as CN-2097 and belongs to the class of organic compounds called enamide.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Applications
Synthesis and Characterization of Catalysts : Research has demonstrated the utility of novel polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, showcasing the compound's relevance in catalysis and synthetic chemistry (Alonzi et al., 2014). This study highlights the synthesis and characterization of novel catalysts and their application in environmentally friendly conditions, producing high conversion yields.
Chemical Sensing
Sequential Colorimetric Recognition : A derivative of the compound was used to design a selective colorimetric sensor for Cu2+ in aqueous solution, demonstrating its application in environmental monitoring and chemical sensing (Jo et al., 2014). The synthesized chemo-sensor exhibited a visible color change upon detecting Cu2+, showcasing the compound's potential in developing practical, visible colorimetric test strips for metal ions in aqueous environments.
Biological and Medical Research
Inhibition of Phosphoinositide 3-Kinase (PI3K) : Enantiomers of a related chromene compound were synthesized to investigate their effects on tumor cell lines, indicating the compound's relevance in medical research targeting cancer therapies (Yin et al., 2013). The study provided insights into the synthesis of these enantiomers and their potential applications in understanding the role of PI3K inhibitors in cancer treatment.
Antimicrobial Activity
Synthesis and Antimicrobial Activity : The antimicrobial activity of coumarin derivatives and their metal complexes, including derivatives similar to the query compound, has been evaluated, showcasing the potential of these compounds in addressing microbial resistance (Vyas et al., 2009). This research highlights the synthesis, characterization, and in vitro evaluation of these compounds against various bacterial strains, indicating their potential as antimicrobial agents.
Electrochemical Studies
Corrosion Inhibition : Research on the effects of electron withdrawing and releasing substituents on benzamide derivatives, closely related to the query compound, for mild steel corrosion inhibition underlines the compound's importance in materials science (Mishra et al., 2018). This study explored the electrochemical properties of these compounds, demonstrating their high efficiency in corrosion inhibition and potential applications in protecting industrial materials.
Eigenschaften
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-18-11-15(21(23)24)7-8-16(18)20-19(22)9-6-13-10-14-4-2-3-5-17(14)26-12-13/h2-11H,12H2,1H3,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDIUAONENHZAE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)
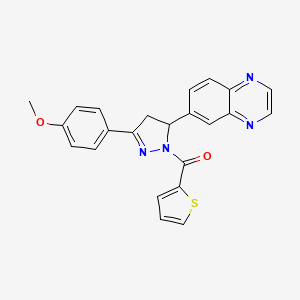
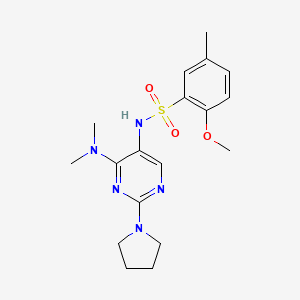
![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2730587.png)

![1-[(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;2,2,2-trifluoroacetic acid](/img/structure/B2730590.png)
![6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2730591.png)
![2-(cyanomethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2730592.png)
